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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B102729 Get Quote

Introduction

6-Fluoro-2-methyl-3-nitropyridine (CAS No. 18605-16-8) is a functionalized heterocyclic

compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical

molecules.[1][2] Its structure, featuring a pyridine core with strategically placed fluoro, methyl,

and nitro groups, offers multiple reaction sites for building advanced molecular architectures.

The electron-withdrawing nitro group activates the pyridine ring, making the fluorine atom at the

6-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2]

[3] Furthermore, the nitro group itself can be readily reduced to a primary amine, providing a

key functional handle for subsequent derivatization. These characteristics make it a valuable

building block, particularly in the development of kinase inhibitors for therapeutic use.[4][5]

Physicochemical Properties

The key physical and chemical properties of 6-Fluoro-2-methyl-3-nitropyridine are

summarized below for easy reference.
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Property Value Reference

CAS Number 18605-16-8 [1]

Molecular Formula C₆H₅FN₂O₂ [1]

Molecular Weight 156.11 g/mol [1]

Appearance Yellow to Brown Solid or Liquid [6]

Purity >97.0% (GC)

IUPAC Name
6-fluoro-2-methyl-3-

nitropyridine
[1]

SMILES
CC1=C(C=CC(=N1)F)--

INVALID-LINK--[O-]
[1]

InChIKey
JVLRFRZVCOWBDY-

UHFFFAOYSA-N
[6]

Applications in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs

targeting protein kinases due to its ability to form critical hydrogen bond interactions within the

ATP-binding site.[7] 6-Fluoro-2-methyl-3-nitropyridine is an ideal starting material for

constructing kinase inhibitors, particularly those based on fused heterocyclic systems like

imidazo[4,5-b]pyridines, which are known bioisosteres of purine.[7][8]

The typical synthetic strategy involves two key transformations:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is displaced

by a nucleophile, often a primary or secondary amine, to introduce diversity and build the

core structure of the target molecule.[3]

Nitro Group Reduction: The nitro group at the C3 position is reduced to an amine. This newly

formed amino group, positioned adjacent to the C2-methyl and the introduced C6-

substituent, can then be used for cyclization reactions to form fused ring systems.[7][9]
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This sequential functionalization allows for the synthesis of potent inhibitors of various kinases

implicated in diseases like cancer and inflammation, including Janus kinase 2 (JAK2), glycogen

synthase kinase-3 (GSK3), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[4][8]

Key Synthetic Transformations
The primary synthetic utilities of 6-Fluoro-2-methyl-3-nitropyridine are illustrated below. The

SNAr reaction allows for the introduction of a wide range of substituents (R-NH₂), while the

subsequent nitro reduction yields a key diamino-pyridine intermediate ready for further

elaboration.

Key transformations of 6-Fluoro-2-methyl-3-nitropyridine.

Experimental Protocols
The following are representative protocols for the key transformations of 6-Fluoro-2-methyl-3-
nitropyridine. Note: These are generalized procedures adapted from reactions with similar

substrates and should be optimized for specific cases.

Protocol 1: Nucleophilic Aromatic Substitution with an
Amine
This protocol describes a typical SNAr reaction to displace the C6-fluorine with a primary or

secondary amine.

Materials:

6-Fluoro-2-methyl-3-nitropyridine (1.0 eq)

Desired amine (e.g., morpholine, piperazine derivative) (1.2 - 1.5 eq)

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Ethyl acetate (EtOAc)

Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-
Fluoro-2-methyl-3-nitropyridine (1.0 eq) and the chosen base (2.0 eq).

Add the anhydrous solvent (e.g., DMF) to dissolve the solids.

Add the amine nucleophile (1.2 - 1.5 eq) to the reaction mixture.

Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or LC-MS.

After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3x volumes).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

substituted pyridine.
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Setup
- Add 6-fluoro-2-methyl-3-nitropyridine,

  base, and solvent to flask.
- Establish inert atmosphere.

Reagent Addition
- Add amine nucleophile
  to the reaction mixture.

Reaction
- Heat mixture to 80-100 °C.

- Stir for 4-12 hours.
- Monitor by TLC/LC-MS.

Workup
- Cool to room temperature.

- Quench with water.
- Perform liquid-liquid extraction

  with EtOAc.

Isolation
- Wash combined organic layers

  with water and brine.
- Dry over Na₂SO₄ and filter.

Purification
- Concentrate under vacuum.

- Purify crude product via
  flash column chromatography.

Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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